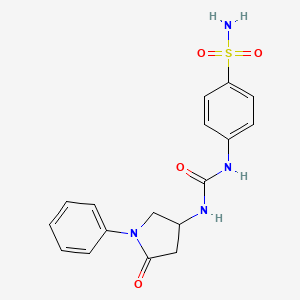

![molecular formula C20H23N3O3 B6490875 1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea CAS No. 891099-00-6](/img/structure/B6490875.png)

1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of urea, which is an organic compound with two amine groups joined by a carbonyl functional group. Urea derivatives are often used in medicinal chemistry due to their versatile biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight and empirical formula can be determined .Aplicaciones Científicas De Investigación

Anticancer Properties

1-benzyl-3-(4-methoxyphenyl)thiourea has drawn attention due to its potential anticancer activity. Researchers have explored its effects on cancer cell lines, investigating mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to elucidate specific pathways and optimize its therapeutic potential .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against bacteria, fungi, and other pathogens. It could be a valuable lead for developing novel antimicrobial agents. Researchers have investigated its mode of action and synergistic effects with existing antibiotics .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Preliminary studies suggest that 1-benzyl-3-(4-methoxyphenyl)thiourea may modulate inflammatory pathways. Its anti-inflammatory potential could be harnessed for therapeutic purposes .

Antihistaminic Applications

Histamine receptors are involved in allergic responses and inflammation. Some research indicates that this compound may exhibit antihistaminic effects, making it relevant for managing allergic conditions .

Antidiabetic Properties

Given the global prevalence of diabetes, compounds with potential antidiabetic activity are of interest. 1-benzyl-3-(4-methoxyphenyl)thiourea has been explored for its effects on glucose metabolism, insulin sensitivity, and pancreatic function .

Catalyst in Organic Synthesis

Beyond its biological applications, this compound serves as a catalyst in organic synthesis. For instance:

Mecanismo De Acción

Target of Action

The primary targets of 1-Benzyl-3-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]-1-Methylurea are the Retinoic acid receptor RXR-alpha and the Oxysterols receptor LXR-alpha . These receptors play crucial roles in regulating gene expression, cellular growth, and differentiation.

Mode of Action

The compound interacts with its targets by binding to the active sites of the receptors. This interaction triggers a conformational change in the receptor, which allows it to bind to specific DNA sequences and regulate gene expression

Biochemical Pathways

The interaction of the compound with the retinoic acid receptor rxr-alpha and the oxysterols receptor lxr-alpha suggests that it may influence pathways related to lipid metabolism, inflammation, and cellular differentiation .

Result of Action

Given its interaction with the Retinoic acid receptor RXR-alpha and the Oxysterols receptor LXR-alpha, it is likely that the compound influences cellular growth, differentiation, and lipid metabolism . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-22(13-15-6-4-3-5-7-15)20(25)21-16-12-19(24)23(14-16)17-8-10-18(26-2)11-9-17/h3-11,16H,12-14H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXJIBFLFQPFHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[1-(2-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B6490794.png)

![4-tert-butyl-N-{[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490802.png)

![N-{[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide](/img/structure/B6490810.png)

![4-(dimethylsulfamoyl)-N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6490812.png)

![4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490822.png)

![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6490825.png)

![3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea](/img/structure/B6490836.png)

![3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea](/img/structure/B6490848.png)

![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6490849.png)

![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B6490857.png)

![1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490868.png)

![3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B6490874.png)

![3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea](/img/structure/B6490885.png)